molecular formula C11H21N3O B2403308 2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 926187-03-3

2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No.: B2403308
CAS No.: 926187-03-3
M. Wt: 211.309
InChI Key: FSDCCFFIOYIWNZ-UHFFFAOYSA-N
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Description

2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring and a pyrrolidine ring, making it structurally unique and potentially useful in a range of applications.

Scientific Research Applications

2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

According to the available data, some general safety precautions should be taken while handling “2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one”. These include keeping the product out of reach of children, reading the label before use, and obtaining special instructions before use . It’s also advised to keep away from heat, sparks, open flames, and hot surfaces . The product should be handled under inert gas and protected from moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one typically involves the reaction of 4-aminopiperidine with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Common solvents used include ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) are frequently employed.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be used to produce large quantities of this compound with high purity and yield. These methods often incorporate advanced purification techniques such as chromatography to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism by which 2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylpiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one
  • 2-(4-Ethylpiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one
  • 2-(4-Phenylpiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one

Uniqueness

2-(4-Aminopiperidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one is unique due to its specific combination of functional groups and ring structures. This uniqueness allows it to interact with a distinct set of molecular targets, making it valuable for various research applications.

Properties

IUPAC Name

2-(4-aminopiperidin-1-yl)-1-pyrrolidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O/c12-10-3-7-13(8-4-10)9-11(15)14-5-1-2-6-14/h10H,1-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSDCCFFIOYIWNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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